(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

Catalog No.
S1552914
CAS No.
94213-23-7
M.F
C9H7Cl2N5
M. Wt
256.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamid...

CAS Number

94213-23-7

Product Name

(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

IUPAC Name

2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

InChI

InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)

InChI Key

BXDSJOGMJUKSAE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N

Synonyms

(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine; 2-(2,3-Dichlorophenyl)-2-(guanidinoimino) acetonitrile

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C(=N/N=C(N)N)/C#N

(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is a chemical compound characterized by the molecular formula C9H7Cl2N5. It features a unique structure comprising a carbazamide core, which includes a bicyclic aromatic system with a central benzene ring substituted by a cyano group and two chlorine atoms on the phenyl ring. The compound is also known by its CAS Registry Number 94213-23-7 and has been identified as an impurity in certain pharmaceutical formulations, notably Lamotrigine .

Potential Research Areas:

  • Antimicrobial Activity

    The presence of the cyano and dichlorophenyl groups in (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine suggests possible antimicrobial activity. Similar structural features have been identified in compounds exhibiting antibacterial and antifungal properties []. However, further research is required to evaluate the specific activity of this compound against various microbial strains.

  • Drug Discovery

    The carbazamidine scaffold is present in various biologically active molecules, including some approved drugs []. This suggests that (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine could serve as a starting point for drug discovery efforts, potentially leading to the development of novel therapeutic agents. However, significant further research and development would be necessary to explore this possibility.

  • Material Science Applications

    The aromatic nature and functional groups present in (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine suggest potential material science applications. However, further research is necessary to explore its specific properties and potential uses in this field.

The chemical behavior of (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine can be explored through various reactions typical of carbazamide derivatives. These may include:

  • Nucleophilic substitutions: The cyano group can undergo nucleophilic attack, leading to the formation of different derivatives.
  • Condensation reactions: The compound can participate in condensation with amines or alcohols, potentially forming new compounds.
  • Hydrolysis: Under acidic or basic conditions, the cyano group may hydrolyze to form corresponding carboxylic acids.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

The synthesis of (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine typically involves several steps:

  • Formation of the carbazamide core: This can be achieved through the reaction of an appropriate hydrazine derivative with an isocyanate or carbonyl compound.
  • Introduction of the cyano group: This is often accomplished via nucleophilic substitution on a suitable precursor that contains a halogen or other leaving group.
  • Chlorination: The introduction of chlorine atoms at the 2 and 3 positions of the phenyl ring can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

These methods highlight the versatility of synthetic approaches available for generating this compound and its derivatives.

(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine has potential applications in various fields:

  • Pharmaceutical development: As an impurity in Lamotrigine formulations, understanding its properties could lead to improved drug formulations.
  • Chemical research: Its unique structure makes it a candidate for studies exploring structure-activity relationships in drug design.
  • Agricultural chemistry: Compounds with similar structures may possess herbicidal or pesticidal properties, warranting exploration in agrochemical applications.

Interaction studies involving (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine are essential for understanding its pharmacodynamics and potential side effects. Preliminary assessments can include:

  • Binding affinity studies: Evaluating how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Metabolic studies: Investigating how the compound is metabolized in biological systems to determine its bioavailability and potential toxicity.
  • Synergistic effects: Exploring how this compound interacts with other drugs could provide insights into combination therapies.

Such studies are crucial for assessing the safety and efficacy of this compound in therapeutic contexts.

Several compounds share structural similarities with (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine. These include:

  • Carbamazepine - An anticonvulsant medication used primarily in epilepsy treatment.
  • Lamotrigine - A medication used to treat epilepsy and bipolar disorder; it shares structural features but lacks the cyano group.
  • Phenobarbital - A barbiturate that acts as a sedative and anticonvulsant; it has a different core structure but similar therapeutic uses.
Compound NameStructural FeaturesPrimary Use
CarbamazepineContains dibenzazepine structureAnticonvulsant
LamotrigineContains phenyltriazine structureEpilepsy and mood stabilization
PhenobarbitalBarbiturate structureSedative and anticonvulsant

The uniqueness of (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine lies in its specific substitution pattern and functional groups, which may confer distinct biological activities compared to these similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.9

UNII

8130245782

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 53 of 57 companies (only ~ 7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

94213-23-7
84689-20-3

Dates

Modify: 2023-08-15

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